molecular formula C14H16BrNO B5582053 N,N-diallyl-2-(4-bromophenyl)acetamide

N,N-diallyl-2-(4-bromophenyl)acetamide

Cat. No.: B5582053
M. Wt: 294.19 g/mol
InChI Key: VHAAPHGDYGYVSC-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-(4-bromophenyl)acetamide is a synthetic brominated acetamide derivative intended for research and experimental use. This compound features a 4-bromophenyl group and diallylamino substituents on the acetamide core, a structure often investigated in medicinal chemistry for its potential as a scaffold in developing biologically active molecules. Research into analogous bromophenyl acetamide compounds has shown their relevance in exploring enzyme inhibition, such as alpha-glucosidase and alpha-amylase, which are targets in metabolic disorder research . The specific physicochemical properties, mechanism of action, and primary research applications for this compound are still being characterized. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on purity, identity, and safety data. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Key Research Applications: • Medicinal Chemistry: Serves as a chemical intermediate or lead compound for the synthesis and optimization of novel therapeutic agents. • Biochemical Research: Used as a tool compound in enzyme inhibition assays and for studying protein-ligand interactions. • Chemical Synthesis: The bromophenyl and diallyl groups offer sites for further functionalization, making it a versatile building block in organic synthesis. Handling and Safety: Handling should only be performed by qualified professionals in a controlled laboratory setting. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling instructions.

Properties

IUPAC Name

2-(4-bromophenyl)-N,N-bis(prop-2-enyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO/c1-3-9-16(10-4-2)14(17)11-12-5-7-13(15)8-6-12/h3-8H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAAPHGDYGYVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Rings Molecular Weight (g/mol) logP Key Functional Groups Reference ID
N,N-Diallyl-2-(4-bromophenyl)acetamide Diallyl-N, 4-bromophenyl ~324.2* ~4.5* Acetamide, bromophenyl, allyl -
N-(4-Bromophenyl)-2-[4-(4-methoxyphenyl)-2-oxothiazol-3-yl]acetamide (9e) Thiazol-2-one, 4-methoxyphenyl 415.3 3.8† Thiazole, methoxy
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-6-oxo-pyridazin-1-yl]acetamide Pyridazinone, 3-methoxybenzyl ~438.3 4.2† Pyridazinone, benzyl
2-(4-Bromophenyl)-N-(3-chlorophenyl)acetamide (Y030-4575) 3-Chlorophenyl 324.6 4.49 Chlorophenyl
N-[2-(4-Bromophenyl)ethyl]-2,2,2-trifluoroacetamide Trifluoromethyl, ethyl linker 306.1 4.7† Trifluoromethyl

*Estimated based on structural analogs.
†Calculated using ChemDraw or similar tools.

Key Observations :

  • Lipophilicity: The trifluoromethyl group in N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide increases logP (4.7) compared to non-fluorinated analogs . The diallyl groups in the target compound may similarly elevate logP (~4.5) due to their hydrophobic nature.
  • Molecular Weight: Thiazole and pyridazinone derivatives (e.g., 9e, ~415 g/mol) are heavier than simpler acetamides like Y030-4575 (324.6 g/mol) .
  • Solubility: Heterocyclic rings (thiazole, pyridazinone) may reduce aqueous solubility compared to aliphatic substituents like diallyl or trifluoromethyl groups.
Formyl Peptide Receptor (FPR) Modulation
  • Pyridazinone Derivatives: Act as FPR1/FPR2 agonists, inducing calcium mobilization and chemotaxis in neutrophils (EC₅₀ < 1 µM) .
  • Thiazole Derivatives (9e–9h): Evaluated as FPR ligands but showed lower potency compared to pyridazinones .
  • Trifluoromethyl Analogs : Enhanced metabolic stability and receptor affinity due to fluorine’s electron-withdrawing effects .

Hypothesis for Target Compound: The diallyl groups may sterically hinder FPR binding, reducing activity compared to pyridazinone derivatives. Alternatively, they could enhance membrane permeability, improving in vivo efficacy.

Antimicrobial and Anticancer Potential
  • Thiophene Derivatives : N-(4-Bromophenyl)-2-(2-thienyl)acetamide exhibits antimycobacterial activity (MIC < 10 µg/mL) .
  • Nitrofurans: Structurally distinct analogs (e.g., NFTA) show carcinogenic effects in mice, highlighting substituent-dependent toxicity .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N,N-diallyl-2-(4-bromophenyl)acetamide with high purity and yield?

  • Methodology : Synthesis involves multi-step reactions, including nucleophilic substitution and amide coupling. Critical parameters include:

  • Temperature control : Optimal ranges (e.g., 60–80°C) to minimize side reactions like premature hydrolysis of diallyl groups.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of intermediates .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product .
    • Yield optimization : Yields for analogous compounds range from 15% to 27% under catalytic conditions (e.g., Pd/C for reductive steps) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of This compound?

  • NMR analysis :

  • ¹H NMR : Peaks for diallyl protons (δ 5.6–5.8 ppm, multiplet) and bromophenyl aromatic protons (δ 7.4–7.6 ppm) .
  • ¹³C NMR : Carbonyl (C=O) resonance at ~168 ppm and allylic carbons at ~115–135 ppm .
    • IR spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and C-Br (~600 cm⁻¹) .

Q. What crystallographic methods are suitable for resolving the molecular geometry of this compound?

  • X-ray diffraction : Single-crystal studies using SHELX software (e.g., SHELXL-2018 for refinement) .
  • Key parameters :

  • Space group (e.g., P2₁/c for monoclinic systems).
  • Hydrogen-bonding networks (N–H···O interactions stabilize molecular chains) .

Advanced Research Questions

Q. How do crystallographic data contradictions (e.g., space group variations) arise for This compound derivatives, and how can they be resolved?

  • Polymorphism : Different crystallization conditions (solvent, temperature) may yield orthorhombic (Pna2₁) vs. monoclinic (P2₁/c) forms .
  • Refinement strategies :

  • Use of anisotropic displacement parameters for non-H atoms.
  • Validation via R-factor convergence (e.g., R1 < 0.05 for high-resolution data) .

Q. What experimental approaches can reconcile discrepancies in bioactivity data (e.g., inconsistent IC₅₀ values in kinase inhibition assays)?

  • Assay standardization :

  • Consistent cell lines (e.g., HL60 for FPR1 inhibition studies) .
  • Control for solvent effects (DMSO concentration ≤0.1%).
    • Data normalization : Compare against reference inhibitors (e.g., staurosporine for kinase assays) .

Q. How can reaction conditions be optimized to enhance the stability of the diallyl group during synthesis?

  • Protection strategies : Use of acid-labile protecting groups (e.g., Boc) for intermediates prone to hydrolysis .
  • Catalytic systems : Pd(0)/ligand complexes for selective coupling without degrading allyl moieties .

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